REACTION_CXSMILES
|
[Br:1]Br.[NH2:3][C:4]1[N:12]=[CH:11][CH:10]=[CH:9][C:5]=1[C:6]([OH:8])=[O:7]>C(O)(=O)C>[BrH:1].[NH2:3][C:4]1[N:12]=[CH:11][C:10]([Br:1])=[CH:9][C:5]=1[C:6]([OH:8])=[O:7] |f:3.4|
|
Name
|
|
Quantity
|
7.5 mL
|
Type
|
reactant
|
Smiles
|
BrBr
|
Name
|
|
Quantity
|
20 g
|
Type
|
reactant
|
Smiles
|
NC1=C(C(=O)O)C=CC=N1
|
Name
|
|
Quantity
|
250 mL
|
Type
|
solvent
|
Smiles
|
C(C)(=O)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
BrBr
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
the mixture was stirred at ambient temperature for 2 d
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
cooled in an ice bath
|
Type
|
CUSTOM
|
Details
|
The resulting light yellow solid was isolated by filtration
|
Type
|
WASH
|
Details
|
washed with Et2O
|
Type
|
CUSTOM
|
Details
|
dried under high vacuum (40° C.) for several hours
|
Reaction Time |
2 d |
Name
|
|
Type
|
product
|
Smiles
|
Br.NC1=C(C(=O)O)C=C(C=N1)Br
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 40 g | |
YIELD: PERCENTYIELD | 93% | |
YIELD: CALCULATEDPERCENTYIELD | 183.9% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |